molecular formula C16H16N2O4 B1266557 Dibenzyl hydrazine-1,2-dicarboxylate CAS No. 5394-50-3

Dibenzyl hydrazine-1,2-dicarboxylate

Cat. No.: B1266557
CAS No.: 5394-50-3
M. Wt: 300.31 g/mol
InChI Key: UEYMRBONTZTXQP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dibenzyl hydrazine-1,2-dicarboxylate primarily targets proteins . It acts as a protein cross-linking agent , which means it can bind two or more protein molecules together. This property allows it to modulate protein function and interactions.

Mode of Action

The compound interacts with its protein targets through a process known as cross-linking . In this process, the compound forms covalent bonds with the protein molecules, linking them together. This can lead to changes in the protein’s structure and function, potentially altering its activity or interactions with other molecules.

Biochemical Pathways

Given its role as a protein cross-linking agent , it can be inferred that it may impact a wide range of pathways, depending on the specific proteins it interacts with. Cross-linking can affect protein function and interactions, potentially influencing various cellular processes.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetics.

Result of Action

This compound’s action results in the formation of dihydro derivatives when reacted with amines or benzene . These dihydro derivatives have been shown to be effective as anticonvulsants and antipsychotics due to their ability to block dopamine receptors . This suggests that the compound’s action can have significant molecular and cellular effects, particularly in the context of neurological function and disorders.

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental variations

Biochemical Analysis

Biochemical Properties

Dibenzyl hydrazine-1,2-dicarboxylate plays a significant role in biochemical reactions, particularly in protein cross-linking. This compound interacts with various enzymes, proteins, and other biomolecules. It forms covalent bonds between amino acid residues in proteins, leading to the stabilization of protein structures. The nature of these interactions involves the formation of hydrazone linkages between the hydrazine group of this compound and the carbonyl groups of proteins . This cross-linking ability makes it a valuable tool in studying protein-protein interactions and protein structure-function relationships.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to cross-link proteins can lead to changes in the structural integrity of cellular proteins, affecting their function and interactions. Additionally, this compound can modulate gene expression by stabilizing transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The hydrazine group of the compound reacts with carbonyl groups in proteins, leading to the formation of stable hydrazone linkages. This covalent modification can result in enzyme inhibition or activation, depending on the specific protein targets. Additionally, this compound can induce changes in gene expression by stabilizing transcription factors and other regulatory proteins, thereby modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its cross-linking efficiency. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure to the compound resulting in altered protein function and cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively cross-link proteins without causing significant toxicity. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired cross-linking effects without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by cross-linking key metabolic enzymes, thereby altering their activity. This can lead to changes in the overall metabolic profile of cells, influencing energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound can influence its activity and function, as well as its ability to cross-link target proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its cross-linking effects. This localization is crucial for its activity and function, as it ensures that this compound interacts with the appropriate protein targets .

Chemical Reactions Analysis

Types of Reactions: Dibenzyl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Dibenzyl hydrazine-1,2-dicarboxylate is unique due to its specific molecular structure, which allows for efficient cross-linking of proteins. This property makes it particularly valuable in research applications where protein stabilization and modification are required .

Properties

IUPAC Name

benzyl N-(phenylmethoxycarbonylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-15(21-11-13-7-3-1-4-8-13)17-18-16(20)22-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYMRBONTZTXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277669
Record name dibenzyl hydrazine-1,2-dicarboxylate
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Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5394-50-3
Record name 1,2-Bis(phenylmethyl) 1,2-hydrazinedicarboxylate
Source CAS Common Chemistry
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Record name NSC 3457
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Record name 5394-50-3
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Record name dibenzyl hydrazine-1,2-dicarboxylate
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Record name 1,2-Hydrazinedicarboxylic acid, 1,2-bis(phenylmethyl) ester
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Synthesis routes and methods I

Procedure details

Benzyl chloroformate (19.73 mL, 140 mmol) was added dropwise to a solution of hydrazine (2 mL, 63.7 mmol) in methanol (200 mL). Approximately half way through the addition, dropwise addition of a solution of sodium carbonate (14.86 g, 140 mmol) in water (150 mL) commenced. The resulting slurry was stirred for about 45 min before being filtered under suction, isolating a solid which was washed with ice water. The resulting filtrate was concentrated to remove the methanol, yielding a small quantity of solid material upon filtration. This solid material was again washed with ice water. The combined solids were recrystallized from straight toluene. The resulting white solid was dried in a vacuum oven at 60° C. for 5 hours. This yielded bis(phenylmethyl) 1,2-hydrazinedicarboxylate (13.74 g, 45.8 mmol, 71.8% yield) as a white crystalline solid.
Quantity
19.73 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.86 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of sodium hydroxide (2.50 kg, 62.5 mol) in water (40 L) was charged into an 100 L reactor. Hydrazine hydrate (2.00 kg, 40 mol) and THF (8 L) were added into the above solution. The mixture solution was cooled at 0° C. A pre-prepared solution of Cbz-Cl (13.60 kg CbzCl, 61.99 mol) in 2 L THF was added dropwise to the solution while maintaining the temperature at 0° C. The reaction was allowed to stir for an additional 4 h and a solid precipitated from the solution. The solid was collected by filtration, which was suspended in toluene (5 L). The suspended solution was heated at 80° C., which became clear. The water in the crude product was removed completely under reflux using a Dean-Stark apparatus. The resulting solution was cooled to room temperature and the product precipitated. The product was obtained after filtration to afford bis(phenylmethyl) 1,2-hydrazinedicarboxylate (7.8 Kg, 26 mol, 65%) as a white solid.
Quantity
2.5 kg
Type
reactant
Reaction Step One
Name
Quantity
40 L
Type
solvent
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step Two
Name
Quantity
8 L
Type
reactant
Reaction Step Two
Quantity
13.6 kg
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dibenzyl hydrazine-1,2-dicarboxylate
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